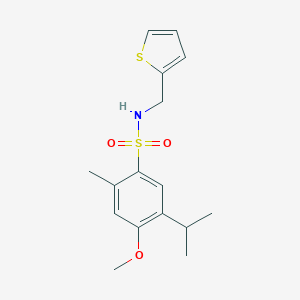

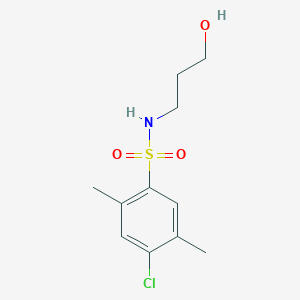

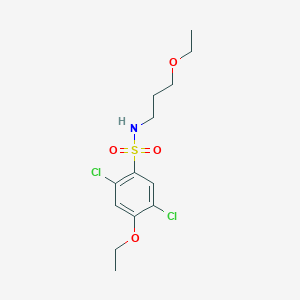

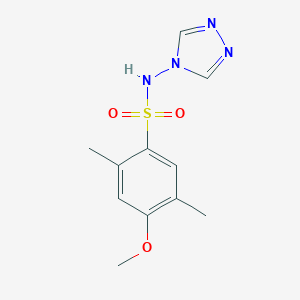

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide, also known as TAK-715, is a chemical compound that has been extensively studied in scientific research. It is a selective inhibitor of the p38 MAP kinase, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis.

Mecanismo De Acción

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide selectively inhibits the activity of p38 MAP kinase by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, leading to the suppression of various cellular processes that are regulated by p38 MAP kinase. 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to be highly selective for p38 MAP kinase, with minimal off-target effects on other kinases.

Biochemical and Physiological Effects:

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects in cells and in vivo. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, leading to the attenuation of inflammation. 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide can also inhibit the differentiation of various cell types, including osteoclasts, adipocytes, and myoblasts. In addition, 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective inhibitor of p38 MAP kinase, with minimal off-target effects. It is also cell-permeable and can be easily administered to cells and animals. However, 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has some limitations as well. It has a relatively short half-life in vivo, which requires frequent dosing to maintain its inhibitory effect. In addition, 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide can cause off-target effects in some cell types, such as hepatocytes.

Direcciones Futuras

There are several future directions for the study of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide. First, further investigation is needed to elucidate the molecular mechanisms underlying the effects of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide on various cellular processes. Second, the therapeutic potential of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide for various diseases needs to be explored in more detail, including cancer, cardiovascular diseases, and neurodegenerative diseases. Third, the development of more potent and selective inhibitors of p38 MAP kinase based on the structure of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide is an important area of research. Finally, the optimization of the pharmacokinetic properties of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide for clinical use is a critical step towards its translation into the clinic.

Conclusion:

In conclusion, 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide is a selective inhibitor of p38 MAP kinase that has been extensively studied in scientific research. It has various biochemical and physiological effects in cells and in vivo, and has potential therapeutic applications for various diseases. Further research is needed to fully understand the molecular mechanisms underlying its effects and to optimize its pharmacokinetic properties for clinical use.

Métodos De Síntesis

The synthesis of 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide involves several steps. First, 5-isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride is reacted with 2-thiophenemethylamine to form the corresponding sulfonamide. The resulting compound is then treated with sodium hydride and methyl iodide to introduce the methoxy group. Finally, the product is purified by column chromatography to obtain 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide in high purity.

Aplicaciones Científicas De Investigación

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has been widely used in scientific research as a tool compound to investigate the role of p38 MAP kinase in various biological processes. It has been shown to inhibit the activation of p38 MAP kinase in cells and in vivo, leading to the suppression of inflammation, cell differentiation, and apoptosis. 5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide has also been used to study the molecular mechanisms underlying several diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.

Propiedades

Nombre del producto |

5-isopropyl-4-methoxy-2-methyl-N-(2-thienylmethyl)benzenesulfonamide |

|---|---|

Fórmula molecular |

C16H21NO3S2 |

Peso molecular |

339.5 g/mol |

Nombre IUPAC |

4-methoxy-2-methyl-5-propan-2-yl-N-(thiophen-2-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C16H21NO3S2/c1-11(2)14-9-16(12(3)8-15(14)20-4)22(18,19)17-10-13-6-5-7-21-13/h5-9,11,17H,10H2,1-4H3 |

Clave InChI |

XQBFMKUDSNTGPZ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CS2)C(C)C)OC |

SMILES canónico |

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=CS2)C(C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)

![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)